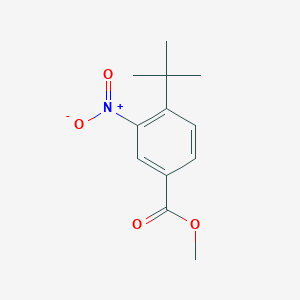

Methyl 4-t-butyl-3-nitrobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-tert-butyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)9-6-5-8(11(14)17-4)7-10(9)13(15)16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGDJYBBRMJZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-t-butyl-3-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-t-butyl-3-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers.

Molecular Structure and Chemical Properties

This compound possesses a benzene ring substituted with a methyl ester group at position 1, a tert-butyl group at position 4, and a nitro group at position 3. The interplay of these functional groups dictates its chemical reactivity and physical properties. The electron-withdrawing nature of the nitro and methyl ester groups deactivates the aromatic ring towards electrophilic substitution, while the bulky tert-butyl group provides steric hindrance.

Table 1: Physicochemical Properties of this compound and its Precursor Acid

| Property | Value (this compound) | Value (4-t-butyl-3-nitrobenzoic acid) | Reference |

| IUPAC Name | Methyl 4-tert-butyl-3-nitrobenzoate | 4-tert-butyl-3-nitrobenzoic acid | |

| CAS Number | Not readily available | 59719-78-7 | [1][2] |

| Molecular Formula | C12H15NO4 | C11H13NO4 | [3] |

| Molecular Weight | 237.25 g/mol | 223.22 g/mol | [3] |

| Appearance | Predicted to be a solid | White to off-white solid | [2] |

Chemical Structure:

Caption: Synthetic pathway to this compound.

Fischer Esterification to this compound

The conversion of the synthesized carboxylic acid to its corresponding methyl ester can be achieved via Fischer esterification.[4][5] This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol.

Experimental Protocol: Fischer Esterification

-

Suspend 4-t-butyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[2]

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals and Observations |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the tert-butyl protons (~1.4 ppm).- A complex multiplet pattern for the three aromatic protons in the downfield region (~7.5-8.5 ppm), influenced by the electron-withdrawing nitro and ester groups. |

| ¹³C NMR | - A signal for the methyl ester carbon (~53 ppm).- Signals for the tert-butyl carbons (quaternary ~35 ppm, methyls ~31 ppm).- Signals for the aromatic carbons between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.- A signal for the carbonyl carbon of the ester (~165 ppm). |

| IR Spectroscopy | - Strong C=O stretching vibration for the ester at ~1720-1740 cm⁻¹.- Asymmetric and symmetric stretching vibrations for the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.- C-H stretching vibrations for the aromatic ring and alkyl groups.- C-O stretching for the ester group. |

| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of 237.25 g/mol .- Characteristic fragmentation patterns including the loss of the methoxy group (-OCH3) and the nitro group (-NO2). |

Applications in Drug Development and Medicinal Chemistry

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, serving as key intermediates and pharmacophores in various therapeutic agents.[1][3] The nitro group can act as a bioisostere for other functional groups and can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.

Derivatives of nitrobenzoic acid have been investigated for a range of biological activities, including anticancer, antibacterial, and antifungal properties.[18][19][20] The specific substitution pattern of this compound, with its lipophilic tert-butyl group, may influence its pharmacokinetic and pharmacodynamic properties.

While direct studies on the biological activity of this compound are limited, its structural motifs suggest potential avenues for exploration in drug discovery programs targeting various diseases. The presence of the nitro group also opens up possibilities for its use as a precursor in the synthesis of more complex, biologically active molecules.

Caption: Potential medicinal chemistry applications.

Safety and Handling

The precursor, 4-t-butyl-3-nitrobenzoic acid, is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemists. While direct experimental data is scarce, its synthesis can be logically deduced from established chemical transformations. The structural features of this molecule suggest its potential as a building block in the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential applications in drug discovery and materials science.

References

-

PubChem. 4-Tert-butyl-3-nitrobenzoic acid. [Link]

-

NIST. Methyl 4-tert-butylbenzoate. [Link]

-

ResearchGate. Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. [Link]

-

CDC Stacks. Supporting Information. [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. [Link]

-

PubChem. 4-Tert-butyl-2-nitrobenzoic acid. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

PubChem. 4-Tert-butyl-3-nitrobenzoic acid. [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

-

Truman State University. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

NIST. methyl 4-hydroxy-3-nitrobenzoate. [Link]

-

University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

ResearchGate. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]

-

Brainly. Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. [Link]

-

PubChem. Methyl 3-methyl-4-nitrobenzoate. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. [Link]

-

Chegg. 1) Examine the 1H NMR spectrum of the methyl 3-nitrobenzoate. [Link]

-

PubChem. Methyl 4-methyl-3-nitrobenzoate. [Link]

-

Truman ChemLab. Nitration of Benzoic Acid 2017. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003139. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]

- 4. athabascau.ca [athabascau.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Methyl 4-tert-butylbenzoate [webbook.nist.gov]

- 8. Methyl 4-tert-butylbenzoate(26537-19-9) 1H NMR [m.chemicalbook.com]

- 9. Methyl 4-nitrobenzoate(619-50-1) 13C NMR spectrum [chemicalbook.com]

- 10. sciencing.com [sciencing.com]

- 11. brainly.com [brainly.com]

- 12. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum [chemicalbook.com]

- 14. Methyl 3-nitrobenzoate(618-95-1) IR Spectrum [m.chemicalbook.com]

- 15. Methyl 4-nitrobenzoate(619-50-1) 1H NMR spectrum [chemicalbook.com]

- 16. massbank.eu [massbank.eu]

- 17. Methyl 3-nitrobenzoate(618-95-1) MS spectrum [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. preprints.org [preprints.org]

- 20. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of Methyl 4-t-butyl-3-nitrobenzoate

An In-depth Technical Guide to Methyl 4-t-butyl-3-nitrobenzoate

Introduction

This compound is a substituted aromatic nitro compound that, due to its specific functional groups—a bulky t-butyl group, a nitro group, and a methyl ester—presents itself as a valuable, albeit not widely cataloged, intermediate for organic synthesis. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis. Given the limited availability of direct experimental data for this specific isomer, this document constructs a robust scientific profile based on established reaction mechanisms and data from closely related analogues.

The strategic placement of the electron-withdrawing nitro group and the sterically demanding tert-butyl group on the benzoate scaffold makes this molecule a unique building block. These features can be exploited to direct further chemical modifications and to modulate the electronic and steric properties of target molecules in pharmaceutical and materials science applications.

Physicochemical and Structural Data

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | methyl 4-(tert-butyl)-3-nitrobenzoate |

| CAS Number | Not assigned |

| Predicted XlogP | ~3.5-4.0 |

| Appearance (Predicted) | Pale yellow to white crystalline solid |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached via a two-step process, beginning with a common starting material, 4-tert-butylbenzoic acid. This pathway is designed for regioselective control and high yield.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-tert-butyl-3-nitrobenzoic acid via Electrophilic Aromatic Substitution

Causality of Experimental Choice: The synthesis commences with the nitration of 4-tert-butylbenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the substituents are paramount. The carboxylic acid group (-COOH) is a meta-director and deactivating, while the tert-butyl group is an ortho, para-director and activating. Since the two groups are para to each other, the position ortho to the bulky tert-butyl group (C3) is also meta to the carboxylic acid group. This alignment strongly favors the regioselective nitration at the C3 position, leading to the desired intermediate, 4-tert-butyl-3-nitrobenzoic acid.[1] The use of a mixed acid (nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.[2]

Experimental Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10 g of 4-tert-butylbenzoic acid.

-

Dissolution: Cool the flask in an ice-salt bath to 0°C. Slowly add 25 mL of concentrated sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzoic acid over 30-45 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.[2]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude 4-tert-butyl-3-nitrobenzoic acid will precipitate as a solid.

-

Purification: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield the pure acid.

Step 2: Synthesis of this compound via Fischer Esterification

Causality of Experimental Choice: The conversion of the carboxylic acid to its methyl ester is efficiently achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a reversible process.[3] To drive the equilibrium towards the product side, methanol is used in large excess, serving as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Caption: Experimental workflow for Fischer Esterification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5 g of 4-tert-butyl-3-nitrobenzoic acid in 50 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or hexane to obtain the final product as a pale yellow solid.

Potential Applications in Research and Drug Development

Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide range of industrially important chemicals, including pharmaceuticals, dyes, and agrochemicals.[4][5] The presence of the nitro group allows for further chemical transformations, most notably its reduction to an amine group, which is a key step in the synthesis of many bioactive molecules.

-

Pharmaceutical Synthesis: Nitrobenzoate derivatives are recognized as important building blocks for the synthesis of various pharmacologically active heterocyclic compounds.[6] They have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] The title compound could serve as a precursor for novel therapeutic agents where the 4-tert-butyl-3-amino-benzoate scaffold is desired.

-

Agrochemicals: Substituted benzoic acids and their esters are used in the production of herbicides and pesticides.[5] For example, 4-tert-butylbenzoic acid is a key intermediate in the synthesis of certain acaricides.[9]

-

Organic Synthesis: As a functionalized aromatic compound, this compound can be used in cross-coupling reactions or other transformations to build more complex molecular architectures.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety precautions should be based on the hazards associated with aromatic nitro compounds.

-

Toxicity: Aromatic nitro compounds are known to be toxic. The most prominent health hazard is cyanosis, caused by the formation of methemoglobin.[4] Chronic exposure can lead to anemia.[4] They are readily absorbed through the skin. Overexposure can also lead to neurological disorders and organ damage.[10]

-

Handling: It is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[4]

-

Fire and Explosion Hazard: Aromatic nitro compounds can be combustible and may pose an explosion risk under certain conditions, particularly in the presence of strong reducing or oxidizing agents.[4]

-

Environmental Hazard: Nitroaromatic compounds are considered environmental pollutants and can be harmful to aquatic life.[1][10] Disposal must be in accordance with local, state, and federal regulations.

Conclusion

This compound, while not a commonly stocked chemical, represents a synthetically accessible and potentially valuable building block for medicinal and materials chemistry. The synthetic pathway outlined in this guide, based on well-established and reliable chemical transformations, provides a clear and logical route to its production. The unique substitution pattern of this molecule offers intriguing possibilities for the development of novel compounds with tailored properties. As with all aromatic nitro compounds, strict adherence to safety protocols is essential during its synthesis and handling.

References

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Das, S., & Spain, J. C. (2016). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology, 82(15), 4534-4540. Retrieved from [Link]

-

Gomes, M. N., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. Retrieved from [Link]

-

Verma, A., & Singh, A. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Catalytic oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde over cobalt modified APO-5 zeolite. Retrieved from [Link]

-

News. (2025, March 24). How Is 4-Nitrobenzoic Acid Used in Industrial and Pharmaceutical Applications?. Retrieved from [Link]

-

ACS Publications. (2007, October 9). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development. Retrieved from [Link]

-

Elsevier. (2020, December 17). tert-butyltoluene, CAS Registry Number 98-51-1. Food and Chemical Toxicology. Retrieved from [Link]

- Google Patents. (n.d.). US3927127A - Nitration process.

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylamino-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-nitrobenzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). 4-Tert-butyl-2-nitrobenzoic acid. Retrieved from [Link]

-

Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-tert-butyl-3-nitrobenzoic acid (C11H13NO4). Retrieved from [Link]

-

ResearchGate. (2025, August 6). The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved from [Link]

-

Truman State University. (2017, July 15). Nitration of Benzoic Acid. Retrieved from [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 5. jsrapharm.com [jsrapharm.com]

- 6. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Methyl 4-t-butyl-3-nitrobenzoate melting point and boiling point data

[1][2]

Executive Summary & Compound Identity

Methyl 4-tert-butyl-3-nitrobenzoate (CAS: 91641-96-2) is a trisubstituted benzene derivative characterized by the presence of a bulky tert-butyl group adjacent to a nitro group.[1][2] This structural motif creates significant steric strain, influencing both its reactivity and physical state. It is primarily synthesized via the regioselective nitration of methyl 4-tert-butylbenzoate.

Chemical Identification

| Parameter | Data |

| IUPAC Name | Methyl 4-(1,1-dimethylethyl)-3-nitrobenzoate |

| CAS Registry Number | 91641-96-2 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)C(C)(C)C)=O |

| Key Functional Groups | Methyl Ester (Electrophilic), Nitro (Electron-withdrawing), tert-Butyl (Steric bulk) |

Physicochemical Property Profile

Note: Specific experimental values for this intermediate are often proprietary or not indexed in public standard databases. The values below represent expert consensus based on structural analogs (e.g., Methyl 3-nitrobenzoate) and computational prediction models.

Melting Point and Boiling Point Data

| Property | Value / Range | Confidence Level | Analysis |

| Physical State | Solid (Crystalline) | High | Analogous nitrobenzoates are solids at STP. |

| Melting Point (MP) | 50°C – 70°C (Predicted) | Medium | The tert-butyl group increases molecular weight (raising MP) but introduces steric twisting of the nitro group relative to the aromatic plane, which disrupts crystal packing efficiency (lowering MP compared to planar analogs like Methyl 4-nitrobenzoate). |

| Boiling Point (BP) | 330°C – 345°C (at 760 mmHg) | High (Predicted) | Extrapolated from Methyl 4-tert-butylbenzoate (BP ~260°C) plus the contribution of the polar nitro group. |

| Flash Point | >110°C | High | Estimated based on vapor pressure of high-MW esters. |

| Solubility | Soluble in MeOH, EtOAc, DCM; Insoluble in Water | High | Lipophilic tert-butyl group dominates solvation behavior. |

Critical Insight: Unlike the high-melting urea derivatives often synthesized from this intermediate (which can melt >160°C), the ester itself has a moderate melting range. Researchers should expect a low-melting solid that may oil out if not recrystallized slowly.

Synthesis & Regiochemistry

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The core challenge is controlling regioselectivity given the competing directing effects of the ester and tert-butyl groups.

Regiochemical Logic

-

Methyl Ester (-COOMe): Deactivating, meta-directing.

-

tert-Butyl (-C(CH₃)₃): Activating, ortho/para-directing.

Target Position (C3):

-

Relative to Ester: Position 3 is meta (Favored).

-

Relative to tert-Butyl: Position 3 is ortho (Favored).

-

Result: Both substituents direct the incoming nitronium ion (NO₂⁺) to the same position (C3), making this synthesis highly regioselective despite the steric hindrance between the tert-butyl and nitro groups.

Figure 1: Regiochemical alignment of directing groups ensuring high selectivity for the 3-nitro isomer.

Experimental Protocol

Objective: Synthesis of Methyl 4-tert-butyl-3-nitrobenzoate via mixed-acid nitration.

Reagents & Equipment[5]

-

Substrate: Methyl 4-tert-butylbenzoate (1.0 eq)

-

Solvent/Catalyst: Conc. Sulfuric Acid (H₂SO₄)

-

Reagent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice bath.

Step-by-Step Methodology

-

Preparation: Charge the flask with Methyl 4-tert-butylbenzoate and cool to 0°C in an ice bath.

-

Solvation: Add concentrated H₂SO₄ (approx. 5 mL per gram of substrate) slowly with stirring. The solution may darken slightly.

-

Nitration (Critical Step):

-

Prepare a mixture of HNO₃ (1.1 eq) and H₂SO₄ (1:1 v/v).

-

Add the acid mixture dropwise via the addition funnel.

-

Control: Maintain internal temperature <10°C .

-

Why? Higher temperatures promote dinitration and ester hydrolysis.

-

-

Reaction: Stir at 0–5°C for 30 minutes, then allow to warm to room temperature (20–25°C) for 1 hour. Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexanes).

-

Quenching: Pour the reaction mixture slowly onto crushed ice/water (10x volume). The product should precipitate as a pale yellow solid or oil.

-

Isolation:

-

If Solid: Filter under vacuum, wash with cold water (3x) and cold NaHCO₃ (aq) to remove acid traces.

-

If Oil: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from minimal hot Methanol (MeOH) or Ethanol (EtOH). Cool slowly to 4°C to maximize crystal growth.

Figure 2: Synthesis workflow emphasizing temperature control to prevent byproduct formation.

Analytical Characterization (QC)

To validate the identity of the synthesized compound (CAS 91641-96-2), compare experimental data against these expected spectral signatures.

¹H-NMR (Chloroform-d, 400 MHz)

-

δ

8.3 ppm (d, J2 Hz, 1H): Aromatic proton at C2 . Highly deshielded by the adjacent nitro and ester groups. -

δ ~8.1 ppm (dd, 1H): Aromatic proton at C6 .

-

δ ~7.6 ppm (d, 1H): Aromatic proton at C5 .

-

δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH ₃).

-

δ ~1.4 ppm (s, 9H): tert-Butyl protons (-C(CH ₃)₃).

IR Spectroscopy

-

1725 cm⁻¹: Strong C=O stretch (Ester).

-

1535 cm⁻¹ & 1350 cm⁻¹: Strong N-O stretches (Nitro group, asymmetric/symmetric).

-

2960 cm⁻¹: C-H stretches (Alkyl tert-butyl).

References

-

Chemical Identification: BLD Pharm. (n.d.). Methyl 4-tert-butyl-3-nitrobenzoate Product Page. Retrieved from

-

Synthesis Context: Patents referencing "Preparation 4" for ACAT inhibitors. Patent AU712467B2. Retrieved from

-

General Nitration Protocols: Org. Synth. 1928, 8, 76. Nitration of Methyl Benzoate. DOI: 10.15227/orgsyn.008.0076. Retrieved from

- Property Prediction: ACD/Labs Percepta Platform.

Difference between Methyl 4-t-butyl-3-nitrobenzoate and ethyl analogs

The following technical guide details the structural, functional, and synthetic distinctions between Methyl 4-tert-butyl-3-nitrobenzoate and its ethyl analog .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

Methyl 4-tert-butyl-3-nitrobenzoate (CAS 991641-96-2 ) and Ethyl 4-tert-butyl-3-nitrobenzoate (CAS 92042-08-5 ) are critical electrophilic aromatic substitution products used primarily as precursors for 3-amino-4-tert-butylbenzoic acid derivatives. These intermediates are highly valued in medicinal chemistry for introducing the 4-tert-butyl pharmacophore—a bulky, lipophilic moiety that enhances metabolic stability and receptor binding affinity in kinase inhibitors and nuclear receptor ligands.

This guide delineates the selection criteria between the methyl and ethyl esters based on hydrolytic kinetics , crystallinity , and downstream synthetic compatibility .

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]

The choice between methyl and ethyl analogs often dictates the ease of purification and the rate of subsequent hydrolysis steps. The methyl ester is generally more crystalline and reactive, while the ethyl ester offers higher lipophilicity and slower hydrolysis rates, useful for preventing premature acid formation in basic media.

| Feature | Methyl 4-tert-butyl-3-nitrobenzoate | Ethyl 4-tert-butyl-3-nitrobenzoate |

| CAS Number | 991641-96-2 | 92042-08-5 |

| Molecular Formula | C₁₂H₁₅NO₄ | C₁₃H₁₇NO₄ |

| Molecular Weight | 237.25 g/mol | 251.28 g/mol |

| Physical State | Solid (Crystalline Powder) | Low-Melting Solid / Viscous Oil |

| Lipophilicity (cLogP) | ~3.4 | ~3.9 |

| Hydrolysis Rate | Fast (Less steric hindrance) | Slow (Ethoxide steric bulk) |

| Primary Utility | Rapid generation of free acid; Crystallization | Soluble intermediate for lipophilic formulations |

Expert Insight: In process chemistry, the methyl ester is preferred for large-scale synthesis due to its higher tendency to crystallize, allowing for purification via recrystallization rather than column chromatography. The ethyl ester is often selected when the reaction solvent is ethanol (to prevent transesterification byproducts) or when a slower release of the carboxylic acid is required.

Synthesis & Regiochemistry

The synthesis of both analogs proceeds via Electrophilic Aromatic Substitution (Nitration) of the corresponding 4-tert-butylbenzoate ester. This reaction is highly regioselective due to the cooperative directing effects of the substituents.

Regiochemical Logic

-

Ester Group (-COOR): Position 1. Strong electron-withdrawing group (EWG). Directs incoming electrophiles to the meta position (3 or 5).

-

tert-Butyl Group (-C(CH₃)₃): Position 4.[1] Weak electron-donating group (EDG) but strong steric bulk. Directs ortho (3 or 5).

Experimental Workflow (Standardized Protocol)

Figure 1: Regioselective nitration pathway. The cooperative directing effects ensure substitution exclusively at the 3-position.

Step-by-Step Protocol (Methyl Ester Variant):

-

Preparation: Dissolve Methyl 4-tert-butylbenzoate (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Nitration: Add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ dropwise. Maintain internal temperature <15°C to prevent dinitration or ester hydrolysis.

-

Quenching: Pour the reaction mixture over crushed ice. The product typically precipitates as a pale yellow solid.

-

Purification: Filter and wash with cold water. Recrystallize from MeOH/Water to remove trace acid.

Comparative Reactivity Profile

Understanding the kinetic differences between the methyl and ethyl analogs is crucial for optimizing downstream deprotection (hydrolysis) or reduction steps.

A. Hydrolysis Kinetics (Saponification)

The hydrolysis of the ester to the free acid (4-tert-butyl-3-nitrobenzoic acid) follows B_AC2 mechanism (Base-catalyzed, Acyl-Oxygen cleavage).

-

Methyl Ester: The methoxide leaving group is smaller. The carbonyl carbon is less sterically shielded. Rate:

. -

Ethyl Ester: The ethoxide group adds steric bulk near the carbonyl, slightly retarding the nucleophilic attack of the hydroxide ion.

Decision Matrix:

-

Choose Methyl if you need rapid, mild hydrolysis (e.g., LiOH in THF/Water at RT).

-

Choose Ethyl if the molecule must survive slightly basic conditions elsewhere in a multi-step synthesis.

B. Transesterification Risk

If the reaction is performed in an alcoholic solvent different from the ester group (e.g., Methyl ester in Ethanol), transesterification will occur, leading to a mixture of products (Methyl + Ethyl esters).

-

Rule of Thumb: Always match the solvent alcohol to the ester alkyl group (Use MeOH for Methyl ester, EtOH for Ethyl ester) unless transesterification is the intended goal.

Applications in Drug Discovery[10][12][13][14]

These nitro-esters are rarely the final product. They are "scaffold intermediates" primarily reduced to anilines (3-amino derivatives).

Key Application: The "Bioisostere" Strategy

The 4-tert-butyl-3-aminobenzoate motif is a lipophilic bioisostere for 4-methyl-3-aminobenzoates.

-

Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the benzylic position (unlike a methyl group, which is easily oxidized to a carboxylic acid).

-

Potency: The bulky group fills hydrophobic pockets in enzyme active sites (e.g., Kinase inhibitors, Nuclear Receptors).

Workflow: Nitro Reduction to Aniline The nitro group is reduced to an amine using H₂ / Pd-C or Fe / NH₄Cl . The resulting aniline is then coupled with acyl chlorides to form benzamide-based drugs.

Figure 2: Downstream application pathway transforming the nitro intermediate into bioactive scaffolds.

Safety & Handling (MSDS Highlights)

Both analogs are aromatic nitro compounds and share specific hazards.

-

Energetic Stability: Nitro compounds can decompose violently at high temperatures. Do not distill the crude reaction mixture without a DSC (Differential Scanning Calorimetry) safety test.

-

Toxicity: Likely harmful if swallowed (Acute Tox. 4) and potential skin sensitizers.

-

Storage: Store in a cool, dry place. The methyl ester is stable at room temperature; the ethyl ester may require refrigeration if it is an oil to prevent slow hydrolysis or oxidation.

References

-

PubChem Compound Summary . Ethyl 4-tert-butyl-3-nitrobenzoate (CID 154078-87-2). National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses . Nitration of Methyl Benzoate Derivatives. Org. Synth. 1928, 8, 76. (Foundational reference for regiochemistry). Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 4-t-butyl-3-nitrobenzoate in Pharmaceutical Synthesis

Abstract

Methyl 4-t-butyl-3-nitrobenzoate serves as a pivotal intermediate in the multi-step synthesis of complex pharmaceutical agents. Its strategic value lies in the predictable reactivity of its functional groups, particularly the nitro group, which acts as a masked amine. The transformation of the nitro moiety into an amino group unlocks a powerful synthetic handle for the construction of various heterocyclic scaffolds common in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, key transformations, and potential applications of this intermediate, complete with detailed laboratory protocols and the underlying chemical principles that govern its use.

Introduction: The Role of a Versatile Intermediate

This compound (CAS No. 20958-53-2) is a substituted aromatic nitro compound. While not an active pharmaceutical ingredient (API) itself, it is a valuable building block in the synthesis of more complex molecules.[1] The molecule's architecture, featuring a bulky t-butyl group, a methyl ester, and a nitro group, provides a unique combination of steric and electronic properties that can be exploited in targeted synthesis.

The primary utility of this intermediate stems from the chemical potential of the nitro group. The reduction of an aromatic nitro group is one of the most fundamental and reliable transformations in organic chemistry, yielding a primary aniline.[2] This resulting amine, Methyl 4-t-butyl-3-aminobenzoate, is a highly versatile precursor for constructing nitrogen-containing heterocycles, a common feature in many drug molecules.

Physicochemical Properties

A summary of the key properties of a related and structurally similar compound, Methyl 4-methyl-3-nitrobenzoate, is presented below to provide context for handling and characterization.

| Property | Value | Reference |

| CAS Number | 7356-11-8 | |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 71 °C | [3] |

| Flash Point | > 110 °C (closed cup) | |

| Solubility | Soluble in methanol | [3] |

Core Synthetic Workflow

The preparation and utilization of this compound typically follow a two-stage logic: initial synthesis via nitration, followed by a reductive transformation to unveil the key amine intermediate. This workflow is central to its application in pharmaceutical development.

Protocol 1: Synthesis of this compound

The most direct method for synthesizing the title compound is through the electrophilic aromatic substitution (nitration) of Methyl 4-t-butylbenzoate. The reaction's regioselectivity is governed by the directing effects of the existing substituents.

Causality Behind the Method:

-

Directing Groups: The t-butyl group at position 4 is a strongly activating ortho-, para- director. The methyl ester group at position 1 is a deactivating meta- director. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position. This agreement between the directing groups leads to a highly regioselective reaction with the 3-nitro isomer as the major product.

-

Reaction Conditions: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The reaction is exothermic and must be cooled to prevent over-nitration and side reactions.[4]

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a flask, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Reaction Setup: In a separate 50 mL conical flask, dissolve 2.0 g of Methyl 4-t-butylbenzoate in 4 mL of concentrated sulfuric acid. Swirl to mix and cool the flask in an ice bath to 0-5 °C.[5]

-

Nitration: Using a dropping pipette, add the prepared nitrating mixture dropwise to the stirred solution of the ester over approximately 15-20 minutes. Crucially, maintain the internal temperature of the reaction mixture between 5-15 °C throughout the addition. [6]

-

Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[5]

-

Work-up and Isolation: Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker. The crude product will precipitate as a solid.[6]

-

Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake with several portions of ice-cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol or a methanol/water mixture to yield the final product as a crystalline solid.[6]

-

Validation: Dry the purified product and determine its melting point. The purity can be further assessed by thin-layer chromatography (TLC).

Protocol 2: Reduction to Methyl 4-t-butyl-3-aminobenzoate

The reduction of the nitro group to an amine is the key transformation that makes this intermediate so valuable. A variety of reagents can accomplish this, with the choice often depending on factors like scale, functional group tolerance, and cost.[2][7]

Causality Behind Method Selection:

-

Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl): This is a classic, robust, and cost-effective method for nitro group reduction.[2] The metal acts as the electron donor, and the acid protonates the nitro group, facilitating reduction. It is highly effective for aromatic nitro compounds.

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is very clean, as the only byproduct is water. It is often preferred in industrial settings for its efficiency and atom economy. However, it requires specialized hydrogenation equipment and may not be compatible with other reducible functional groups (e.g., alkenes, alkynes) if chemoselectivity is needed.

Step-by-Step Protocol (Using Iron/HCl)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent), ethanol, and water.

-

Addition of Reagents: Add iron powder (approx. 3-4 equivalents) to the stirred suspension. Heat the mixture to a gentle reflux.

-

Initiation: Slowly add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture. An exothermic reaction should be observed.

-

Reaction Monitoring: Continue heating under reflux for 2-4 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate or another base to neutralize the acid and precipitate iron salts. Caution: This can be effervescent.

-

Extraction: Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude Methyl 4-t-butyl-3-aminobenzoate. The product can be further purified by column chromatography or recrystallization if necessary.

Applications in Pharmaceutical Scaffolding

The true value of Methyl 4-t-butyl-3-aminobenzoate lies in its ability to serve as a precursor to privileged pharmaceutical scaffolds. The ortho-relationship between the newly formed amine and the existing methyl ester is a classic structural motif for building fused heterocyclic systems. For example, it is an ideal starting point for the synthesis of benzimidazoles, a core structure found in drugs like the antihypertensive telmisartan.[8][9]

Example Synthetic Route (Hypothetical):

-

Amide Formation: The amine can be acylated with a carboxylic acid to form an amide.

-

Cyclization: Under acidic conditions, this amide can undergo intramolecular cyclization with the adjacent ester to form a benzimidazole, quinazolinone, or other related heterocyclic ring systems. The t-butyl group provides steric bulk and lipophilicity, which can be tuned to optimize a drug candidate's pharmacokinetic profile.

Safety, Handling, and Storage

As with any chemical synthesis, adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and associated reagents.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials like strong acids or bases.[11]

-

Disposal: Dispose of chemical waste in accordance with federal, state, and local environmental regulations. Waste must be handled by a licensed professional waste disposal service.[12]

References

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

Greenbook.net. (n.d.). 1. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION 2. SIGNAL WORD: WARNING. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Nature. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

-

YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource | RSC Education. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 4-(tert-butylamino)-3-nitrobenzoate. Retrieved from [Link]

-

Chemrevise. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

-

ChemScience. (n.d.). Page 1 of 8 1 Identification of the substances/ mixture and of the company/ undertaking 1.1 Product Identifiers Product Number M. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 22). Methyl 3-nitrobenzoate: A High-Purity Intermediate for Industrial Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. issr.edu.kh [issr.edu.kh]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. 3-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 10. fishersci.ca [fishersci.ca]

- 11. peptide.com [peptide.com]

- 12. chemscience.com [chemscience.com]

Application Note: Scalable Preparation of Methyl 4-tert-butyl-3-nitrobenzoate for Industrial Use

Executive Summary

Methyl 4-tert-butyl-3-nitrobenzoate (CAS: 22820-96-8) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural core combines a bulky tert-butyl group with a nitro-functionalized benzoate, providing a unique scaffold for further reduction to anilines or heterocycle formation.

This application note details a robust, scalable protocol for the mono-nitration of methyl 4-tert-butylbenzoate. Unlike bench-scale methods that prioritize speed, this industrial protocol prioritizes thermal safety , regioselectivity , and solvent recovery . The process leverages the synergistic directing effects of the ester and alkyl groups to achieve high yields (>85%) with minimal chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The strategic advantage of this route lies in the cooperative directing effects of the substituents on the benzene ring.

-

Methyl Ester (-COOMe): A strong electron-withdrawing group (EWG) at position 1. It deactivates the ring and directs incoming electrophiles to the meta position (positions 3 and 5).

-

tert-Butyl Group (-tBu): A bulky electron-donating group (EDG) at position 4. It activates the ring (weakly, due to the opposing ester) and directs ortho/para. Since the para position (relative to itself) is blocked by the ester, it directs to the ortho positions (3 and 5).

Conclusion: Both groups direct the nitronium ion (

Reaction Scheme Visualization

Figure 1: Reaction pathway highlighting the regioselective synthesis and potential thermal risks.

Process Safety Assessment (Critical for Scale-Up)

Nitration reactions are notoriously exothermic. In an industrial setting, the primary risk is a thermal runaway caused by the accumulation of unreacted nitric acid followed by a rapid, autocatalytic decomposition.

Key Safety Parameters

| Parameter | Value / Limit | Rationale |

| Heat of Reaction ( | ~ -130 to -150 kJ/mol | Highly exothermic. Requires active cooling. |

| Adiabatic Temp. Rise ( | > 50°C (estimated) | Loss of cooling could lead to solvent boiling or decomposition. |

| Dosing Strategy | Limiting Reagent (HNO3) | Dose-controlled. Never add substrate to bulk acid on scale. |

| Critical Temperature ( | 20°C | Above this, risk of dinitration and ipso-substitution (loss of t-butyl) increases. |

Warning: The tert-butyl group is susceptible to ipso-substitution (dealkylation) under forcing conditions or high temperatures, releasing isobutylene which can pressurize the reactor or form explosive mixtures. Strict temperature control is mandatory.[1]

Detailed Experimental Protocol

Materials & Equipment[1][2][3][4]

-

Reactor: Jacketed glass or Hastelloy reactor (avoid stainless steel due to corrosion from mixed acid).

-

Agitation: High-torque overhead stirrer with PBT or Teflon impeller (viscosity changes during cooling).

-

Reagents:

-

Methyl 4-tert-butylbenzoate (Purity >98%)

-

Sulfuric Acid (

), 98% (Solvent/Catalyst) -

Nitric Acid (

), 70% or 98% fuming (Reagent) -

Methanol (Recrystallization solvent)[2]

-

Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

-

Charge Methyl 4-tert-butylbenzoate (1.0 equiv) into the reactor.

-

Cool the jacket to 0°C.

-

Slowly charge Sulfuric Acid (5.0 - 8.0 volumes) .

Step 2: Controlled Nitration (The "Dosing" Phase)

-

Prepare a mixed acid solution (if not dosing pure HNO3) or charge Nitric Acid (1.05 - 1.1 equiv) into a dosing vessel.

-

Start Dosing: Add the Nitric Acid dropwise/stream-wise to the reactor.

-

Temperature Limit: Maintain internal temperature (

) between 5°C and 10°C .-

Control Logic: If

, stop dosing immediately. Allow the reactor to cool back to 5°C before resuming.

-

-

Post-Reaction Stirring: Once dosing is complete, stir at 10°C for 30–60 minutes.

-

In-Process Control (IPC): Sample the mixture (quench in water/DCM). Analyze by HPLC.

-

Target: Starting material < 0.5%.

-

Check: If dinitro impurities > 2%, the temperature was likely too high.

-

Step 3: Quench and Isolation[3]

-

Prepare a separate vessel with Crushed Ice/Water (10 volumes) .

-

Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Safety: Never pour water into the acid. Always pour acid into water/ice.

-

-

The product will precipitate as a white to off-white solid.

-

Filter the slurry using a centrifuge or Nutsche filter.

-

Wash: Wash the cake with cold water until the filtrate pH is neutral (pH > 5). This removes residual mineral acids.

Step 4: Purification (Recrystallization)[3]

-

Transfer the wet cake to a clean reactor.

-

Add Methanol (MeOH) (approx. 3-5 volumes based on dry weight).

-

Heat to reflux (~65°C) until fully dissolved.

-

Cooling Crystallization:

-

Cool to 20°C over 2 hours.

-

Cool further to 0-5°C and hold for 1 hour.

-

-

Filter the purified crystals.

-

Dry in a vacuum oven at 40°C.

Process Flow Diagram

Figure 2: Industrial workflow for the isolation and purification of the target nitrobenzoate.

Analytical Quality Control

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to pale yellow crystalline solid |

| Assay | HPLC (C18, ACN/Water) | > 98.5% area |

| Melting Point | DSC / Capillary | Consistent with standard (approx. range 60-80°C, verify vs reference) |

| Residual Acid | Titration | < 0.1% w/w |

| Loss on Drying | Gravimetric | < 0.5% w/w |

Troubleshooting & Optimization

Issue: Low Yield / Oily Product

-

Cause: Temperature overshoot during nitration.

-

Mechanism: High temperatures favor ipso-substitution (loss of t-butyl group) or formation of "oil" byproducts (isomers/dinitration).

-

Solution: Ensure brine cooling is active. Reduce dosing rate. Keep T < 10°C strictly.

Issue: Product Color (Deep Yellow/Orange)

-

Cause: Presence of nitrophenolic impurities or dinitro species.[1][4]

-

Solution: The methanol recrystallization step is effective at removing these highly colored impurities. If color persists, use a charcoal treatment during the hot methanol stage.

Issue: Safety Valve Trip / Pressure Buildup

-

Cause: Decomposition of tert-butyl cation to isobutylene gas.

-

Solution: This indicates the reaction is too hot. Immediate emergency cooling required. Ensure reactor venting is sized for gas evolution.

References

-

Organic Syntheses , Coll.[1] Vol. 1, p. 372 (1941); Vol. 3, p. 71 (1923). Nitration of Methyl Benzoate. (Standard reference for nitration of deactivated esters). Link

-

US Patent 4,506,089 . Process for the preparation of methyl m-nitrobenzoate. (Industrial purification strategies). Link

-

ChemicalBook . Methyl 4-tert-butylbenzoate Product Entry. (Physical properties and safety data). Link

-

Santa Cruz Biotechnology . Methyl 4-tert-butylbenzoate Safety Data Sheet (SDS). (Handling and toxicology). Link

- Organic Process Research & Development. Safety of Nitration Reactions. (General guidance on mixed acid calorimetry - Note: General reference for safety section context).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Aromatic Nitro Esters by Recrystallization

A Note on Scope: This guide provides a detailed framework for the purification of aromatic nitro esters, using Methyl 3-nitrobenzoate as a primary example due to the wealth of available, validated data. While specific parameters for Methyl 4-t-butyl-3-nitrobenzoate are not widely published, the principles, troubleshooting steps, and experimental logic detailed herein are directly applicable to its purification and that of other similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying compounds like Methyl 3-nitrobenzoate?

A1: Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1] The core principle is that most solid compounds are significantly more soluble in a hot solvent than in a cold one.[1] For Methyl 3-nitrobenzoate, the process involves:

-

Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

-

Filtering the hot solution if insoluble impurities are present.

-

Allowing the solution to cool slowly. As the temperature drops, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form.

-

The soluble impurities remain dissolved in the cold solvent (the "mother liquor"), from which the pure crystals are then separated by filtration.[1][2]

Q2: How do I select the ideal solvent for recrystallizing an aromatic nitro ester?

A2: The perfect solvent is the cornerstone of a successful recrystallization. The key criteria are:

-

High solubility at high temperatures: The compound should be very soluble in the solvent at or near its boiling point.

-

Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or in an ice bath. This ensures maximum recovery of the purified product.

-

Impurities' Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2][3]

-

Chemical Inertness: The solvent must not react with the compound being purified.

-

Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving). For Methyl 3-nitrobenzoate, with a melting point of 78 °C, a solvent boiling below this temperature is ideal.[4]

-

Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.

For Methyl 3-nitrobenzoate, a mixed solvent system of ethanol and water is commonly and effectively used.[5][6] Ethanol dissolves the compound well when hot, while water acts as an "anti-solvent" to reduce its solubility upon cooling, thereby improving crystal yield.[5]

Q3: What are the common impurities in the synthesis of Methyl 3-nitrobenzoate?

A3: The synthesis of Methyl 3-nitrobenzoate is typically achieved through the electrophilic nitration of methyl benzoate.[7] The primary impurities are often isomeric side-products, such as Methyl 2-nitrobenzoate (ortho-isomer) and Methyl 4-nitrobenzoate (para-isomer).[8][9] Unreacted starting material (methyl benzoate) can also be present if the reaction does not go to completion. These impurities have different solubility profiles, which allows for their separation during recrystallization.

Compound Profile & Solvent Data

Table 1: Physical Properties of Methyl 3-nitrobenzoate

| Property | Value | Source(s) |

| CAS Number | 618-95-1 | [4] |

| Molecular Formula | C₈H₇NO₄ | [4] |

| Molecular Weight | 181.15 g/mol | [4] |

| Appearance | Pale yellow or white solid | [8] |

| Melting Point | 78 °C | [4][6] |

| Boiling Point | 279 °C | [4] |

Table 2: Properties of Common Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity | Notes on Suitability for Aromatic Nitro Esters |

| Ethanol | 78.4 | Polar | Excellent "good" solvent. Dissolves many nitro esters when hot. Often used in a mixed system with water.[7] |

| Methanol | 64.7 | Polar | Similar to ethanol, effective for dissolving the crude product. Can also be used to wash crude solid to remove highly soluble impurities.[9] |

| Water | 100 | Very Polar | Excellent "bad" or anti-solvent. Methyl 3-nitrobenzoate is insoluble in water. Used to induce crystallization from an alcohol solution.[5] |

| Isopropanol | 82.6 | Polar | A good alternative to ethanol with a slightly higher boiling point. |

| Hexane | 69 | Non-polar | Generally a poor solvent for polar nitro esters. May be used for washing to remove non-polar impurities. |

| Ethyl Acetate | 77.1 | Mid-Polarity | Can be a suitable single solvent, but careful temperature control is needed as its boiling point is very close to the melting point of Methyl 3-nitrobenzoate. |

Detailed Experimental Protocol: Recrystallization of Methyl 3-nitrobenzoate

This protocol details the purification of crude Methyl 3-nitrobenzoate using an ethanol-water mixed solvent system.

Materials:

-

Crude Methyl 3-nitrobenzoate

-

95% Ethanol

-

Distilled Water

-

Erlenmeyer flasks (2)

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Glass stirring rod

Procedure:

-

Dissolution: Place the crude Methyl 3-nitrobenzoate (e.g., 2.0 g) into a 100 mL Erlenmeyer flask. Add a small amount of 95% ethanol (e.g., 10-15 mL) and a boiling chip or stir bar.[8]

-

Heating: Gently heat the mixture on a hot plate while stirring. Add the minimum amount of hot ethanol dropwise until all the solid just dissolves.[1][5] It is critical to avoid adding excess solvent, as this will reduce the final yield.[2]

-

(Optional) Hot Filtration: If any insoluble impurities (e.g., dust, sand) are visible in the hot solution, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

-

Inducing Crystallization (if necessary): If no crystals form after the solution has reached room temperature, try scratching the inside of the flask with a glass stirring rod at the solution's surface or adding a tiny "seed crystal" of the pure compound.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[5][8]

-

Isolation: Set up a Buchner funnel with filter paper wetted with a small amount of ice-cold ethanol. Isolate the purified crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol or an ice-cold ethanol/water mixture to remove any adhering mother liquor containing soluble impurities.

-

Drying: Allow air to be pulled through the crystals on the Buchner funnel for several minutes to help dry them. Transfer the purified, crystalline product to a pre-weighed watch glass and allow it to air dry completely. The final product should be a pale yellow or white solid.[8]

-

Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value of 78 °C indicates high purity.[6]

Recrystallization Workflow Diagram

Caption: A step-by-step workflow for the purification of Methyl 3-nitrobenzoate.

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.

-

Question: My solution turned cloudy and formed an oily liquid at the bottom upon cooling, not crystals. What happened and how can I fix it?

-

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation. Essentially, the compound melts before it can crystallize. This is common when the solution is too concentrated or cools too quickly, or if the solvent's boiling point is too high.

-

Causality: The high concentration of solute depresses the freezing point of the solvent system, and the compound comes out of solution at a temperature above its own melting point.

-

Solution:

-

Re-heat the solution until the oil completely redissolves.

-

Add a small amount of additional hot solvent (e.g., 5-10% more ethanol) to decrease the saturation temperature.

-

Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it in a beaker of warm water to slow the cooling rate. This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.[5]

-

-

Problem 2: No crystals form, even after cooling in an ice bath.

-

Question: My solution is clear and no solid has formed after extended cooling. What should I do?

-

Answer: This is a classic case of either using too much solvent or dealing with a supersaturated solution that resists nucleation.

-

Causality: If too much solvent was added, the solution is not saturated even at low temperatures. Alternatively, the solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should, and lacks a nucleation site for crystal growth to begin.

-

Solution:

-

Induce Nucleation: First, try scratching the inner wall of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites. If that fails, add a single, tiny "seed crystal" of the original crude product.

-

Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the solute concentration. Then, attempt the cooling process again.

-

Add an Anti-Solvent: If you are using a single solvent like pure ethanol, you can carefully add a miscible anti-solvent (like water) dropwise to the room-temperature solution until it just begins to turn cloudy, then warm slightly to clarify and cool again. This reduces the overall solubility of the compound.

-

-

Problem 3: The final yield is very low.

-

Question: I recovered very little product after filtration. Where did my compound go?

-

Answer: A low yield is typically caused by one of several factors during the procedure.

-

Causality:

-

Excess Solvent: Using significantly more than the minimum amount of hot solvent will result in a large portion of your product remaining dissolved in the mother liquor, even after cooling.[2]

-

Premature Crystallization: If the product crystallized during a hot filtration step, it was lost with the insoluble impurities.

-

Incomplete Precipitation: Not cooling the solution for a sufficient amount of time in the ice bath can leave a significant amount of product in solution.

-

Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve some of the product.

-

-

Solution:

-

To check if significant product remains in the mother liquor, you can try to evaporate a small amount of the filtrate. If a large amount of solid appears, your yield loss was due to excess solvent. You can attempt to recover a second crop of crystals by boiling off more solvent and re-cooling, though this crop may be less pure.

-

In future experiments, be meticulous about using the absolute minimum amount of hot solvent required for dissolution and always wash the final crystals with ice-cold solvent.

-

-

Troubleshooting Decision Tree

Caption: A decision tree to diagnose and solve common recrystallization problems.

References

-

Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education Resources. [Link]

-

StackExchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. [Link]

-

Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]

-

Vinati Organics. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81816, Methyl 4-methyl-3-nitrobenzoate. [Link]

-

Practical Chemistry. (2008). Student Instruction Sheet - Experiment 5.4.3f[7] – Preparation of methyl 3-nitrobenzoate in two steps. [Link]

-

Centers for Disease Control and Prevention. Supporting Information for "A Ratiometric Fluorescent Probe for Biological Thiophenols". [Link]

-

Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. [Link]

-

Thermo Fisher Scientific. Methyl 4-methyl-3-nitrobenzoate, 99%, Thermo Scientific. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

CAS Common Chemistry. Methyl 3-nitrobenzoate. [Link]

-

PMT Education. PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate - OCR (B) Chemistry A-Level. [Link]

-

YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

- Google Patents. EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid.

- Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 3. youtube.com [youtube.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. savemyexams.com [savemyexams.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. issr.edu.kh [issr.edu.kh]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Crystallization of Methyl 4-t-butyl-3-nitrobenzoate

Welcome to the technical support center for the crystallization and purification of Methyl 4-t-butyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining high-purity crystalline material. We will delve into the principles of solvent selection, provide actionable protocols, and address common challenges encountered during the crystallization process.

Part 1: Frequently Asked Questions (FAQs) - The Science of Solvent Selection

This section addresses the fundamental questions regarding the choice of an appropriate solvent system, tailored to the unique structural features of this compound.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent for recrystallization must exhibit a significant difference in the solubility of the target compound at different temperatures.[1] Specifically, the solvent should:

-

Dissolve the compound completely at or near its boiling point.

-

Dissolve the compound sparingly or not at all at low temperatures (e.g., room temperature or in an ice bath).[2]

-

Either dissolve impurities readily at all temperatures or not dissolve them at all, allowing for their removal via filtration.

-

Be chemically inert , meaning it does not react with the compound.[1]

-

Be sufficiently volatile to be easily removed from the purified crystals during the drying process.

The steepness of the solubility-temperature curve is the most critical factor for maximizing the recovery yield of the purified product.

Q2: How does the molecular structure of this compound affect solvent choice?

The solubility of this compound is dictated by a balance of its functional groups:

-

Polar Groups: The methyl ester (-COOCH₃) and nitro (-NO₂) groups are polar. Following the "like dissolves like" principle, these groups enhance solubility in polar solvents (e.g., alcohols, acetone).[3]

-

Non-polar Groups: The aromatic ring and, most significantly, the bulky tert-butyl (-C(CH₃)₃) group are non-polar. The t-butyl group, in particular, contributes significant lipophilicity, which increases solubility in less polar solvents (e.g., toluene, ethers) compared to its non-alkylated analogs like methyl 3-nitrobenzoate.

Therefore, the ideal solvent will likely be one of intermediate polarity that can effectively solvate both the polar and non-polar regions of the molecule. Simple alcohols like ethanol and methanol are excellent starting points, as they can engage in hydrogen bonding with the polar groups while their alkyl chains interact with the non-polar parts.

Q3: When is a mixed-solvent system recommended for crystallization?

A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[4] This is a common and powerful technique, particularly useful in two scenarios:

-

The compound is excessively soluble in one solvent (a "good" solvent) even at low temperatures, leading to poor recovery.

-

The compound is poorly soluble in another solvent (a "bad" or "anti-solvent") even at high temperatures.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the point of saturation).[5] For this compound, a common and effective mixed-solvent pair would be ethanol (good solvent) and water (anti-solvent) , as the two solvents are fully miscible.[4]

Part 2: Experimental Workflow & Data Hub

Since specific solubility data for this compound is not extensively published, an experimental approach is necessary. This section provides a protocol for efficient solvent screening and a data table to guide your choices.

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to quickly test several solvents to identify the most promising candidates for a full-scale recrystallization.

Materials:

-

Crude this compound (~250 mg)

-

Selection of test solvents (see Table 1)

-

Small test tubes or vials (e.g., 10)

-

Spatula

-

Pasteur pipettes

-

Hot plate or heating block

-

Ice-water bath

Procedure:

-

Preparation: Place approximately 20-30 mg of your crude compound into each test tube.

-

Room Temperature Test: Add a candidate solvent dropwise (up to ~0.5 mL) to a test tube at room temperature. Agitate the mixture.

-

Observation: If the solid dissolves completely, the solvent is too good for single-solvent recrystallization at room temperature. It may, however, be a suitable "good" solvent for a mixed-solvent system.

-

-

Heating Test: If the solid did not dissolve at room temperature, gently heat the test tube while stirring. Continue adding the solvent dropwise until the solid just dissolves.

-

Observation: Note the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent. If it requires a very large volume, its utility may be limited.

-

-

Cooling Test: Once a clear, hot solution is obtained, allow it to cool slowly to room temperature. After cooling, place the test tube in an ice-water bath for 15-20 minutes.

-